3-(1H-imidazol-1-yl)-4-methylpiperidine
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Overview
Description
3-(1H-imidazol-1-yl)-4-methylpiperidine is a heterocyclic compound that features both an imidazole ring and a piperidine ring The imidazole ring is a five-membered ring containing two nitrogen atoms, while the piperidine ring is a six-membered ring containing one nitrogen atom
Mechanism of Action
Target of Action
Imidazole-containing compounds, which include 3-(1h-imidazol-1-yl)-4-methylpiperidine, have been reported to show a broad range of biological activities
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects . .
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways, leading to a range of downstream effects . .
Result of Action
Imidazole derivatives are known to have various biological activities, suggesting that they have multiple molecular and cellular effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-1-yl)-4-methylpiperidine typically involves the formation of the imidazole ring followed by the introduction of the piperidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of glyoxal and ammonia can form the imidazole ring, which can then be further functionalized to introduce the piperidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-(1H-imidazol-1-yl)-4-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: The nitrogen atoms in the imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and alkylating agents are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield hydrogenated imidazole derivatives .
Scientific Research Applications
3-(1H-imidazol-1-yl)-4-methylpiperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
3-(1H-imidazol-1-yl)propan-1-one: This compound has a similar imidazole ring but differs in the alkyl chain length and functional groups.
4-methylpiperidine: This compound contains the piperidine ring but lacks the imidazole ring.
Uniqueness
3-(1H-imidazol-1-yl)-4-methylpiperidine is unique due to the combination of the imidazole and piperidine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3-imidazol-1-yl-4-methylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-8-2-3-10-6-9(8)12-5-4-11-7-12/h4-5,7-10H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKIRPGKBFEANV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1N2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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